

# Glycyrrhizin vs. Remdesivir: A Preclinical Comparative Analysis for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLR-19    |           |
| Cat. No.:            | B15564982 | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the preclinical profiles of two antiviral compounds with distinct mechanisms of action.

This guide provides an objective comparison of the preclinical data for glycyrrhizin (GLR), a natural triterpenoid saponin, and remdesivir (RDV), a nucleotide analog prodrug. The information is compiled from various in vitro studies to assist researchers in evaluating their potential as antiviral therapeutics.

# **Executive Summary**

Glycyrrhizin, the primary active component of licorice root, has demonstrated a broad spectrum of antiviral activity through multiple mechanisms, including the inhibition of viral entry and replication, as well as modulation of the host's inflammatory response. Remdesivir, initially developed for the treatment of Ebola virus disease, functions as a direct-acting antiviral by targeting the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[1] Preclinical evidence highlights the efficacy of both compounds against a range of viruses, with remdesivir showing particularly potent activity against several RNA viruses.

# **Comparative Antiviral Activity**



The following tables summarize the in vitro efficacy of glycyrrhizin and remdesivir against various viruses, as determined by the half-maximal effective concentration (EC50). It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from separate preclinical investigations. Variations in experimental conditions such as cell lines, viral strains, and assay methods can influence the reported EC50 values.

**Table 1: In Vitro Antiviral Activity of Glycyrrhizin (GLR)** 

| Virus Family  | Virus                           | Cell Line                        | EC50       | Citation |
|---------------|---------------------------------|----------------------------------|------------|----------|
| Coronaviridae | SARS-CoV-2                      | Vero E6                          | 0.44 mg/mL | [2]      |
| Coronaviridae | SARS-CoV                        | Vero                             | 300 mg/L   | [1]      |
| Retroviridae  | HIV-1 (X4 strain)               | MT-4                             | 0.2 mg/mL  | [3]      |
| Retroviridae  | HIV-1 (R5 strain)               | PM-1 CCR5                        | 0.38 mg/mL | [3]      |
| Herpesviridae | Varicella-zoster<br>virus (VZV) | Human<br>embryonic<br>fibroblast | 0.71 mM    | [4]      |
| Herpesviridae | Epstein-Barr<br>virus (EBV)     | -                                | 0.04 mM    | [4]      |

Table 2: In Vitro Antiviral Activity of Remdesivir (RDV)



| Virus Family    | Virus                                   | Cell Line                        | EC50 (μM)   | Citation |
|-----------------|-----------------------------------------|----------------------------------|-------------|----------|
| Coronaviridae   | SARS-CoV-2                              | Vero E6                          | 0.77        | [5]      |
| Coronaviridae   | SARS-CoV-2                              | Human Lung<br>Cells              | 0.01        | [6]      |
| Coronaviridae   | SARS-CoV                                | Human Airway<br>Epithelial (HAE) | 0.069       | [7]      |
| Coronaviridae   | MERS-CoV                                | Human Airway<br>Epithelial (HAE) | 0.074       | [7]      |
| Coronaviridae   | Murine Hepatitis<br>Virus (MHV)         | -                                | 0.03        | [7]      |
| Filoviridae     | Ebola Virus<br>(EBOV)                   | Human<br>Macrophages             | 0.086       | [5]      |
| Flaviviridae    | Dengue Virus<br>(DENV)                  | Huh-7                            | 0.12 - 0.23 | [8]      |
| Flaviviridae    | Zika Virus (ZIKV)                       | Huh-7                            | -           | [8]      |
| Flaviviridae    | Yellow Fever<br>Virus (YFV)             | Huh-7                            | 1.06        | [8]      |
| Paramyxoviridae | Nipah Virus                             | -                                | 0.05        | [9]      |
| Pneumoviridae   | Respiratory<br>Syncytial Virus<br>(RSV) | -                                | 0.019       | [10]     |

# **Mechanisms of Action**

Glycyrrhizin and remdesivir inhibit viral replication through fundamentally different mechanisms.

Glycyrrhizin: The antiviral action of glycyrrhizin is multifaceted.[11] It has been shown to:

• Inhibit Viral Entry: By interfering with the fluidity of the cell membrane and the viral envelope, glycyrrhizin can block the initial stages of viral attachment and penetration.[3]



- Inhibit Viral Replication: Glycyrrhizin can inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication.[2]
- Modulate Host Immune Response: Glycyrrhizin can regulate host signaling pathways, such as the NF-κB pathway, to reduce inflammation.[12]

Remdesivir: As a nucleotide analog prodrug, remdesivir acts as a direct-acting antiviral.[13] Its mechanism involves:

- Intracellular Conversion: Remdesivir is metabolized within the host cell to its active triphosphate form.[13]
- Inhibition of RNA-dependent RNA polymerase (RdRp): The active metabolite mimics an ATP nucleotide and is incorporated into the nascent viral RNA strand by the RdRp.[14]
- Delayed Chain Termination: The incorporation of the remdesivir metabolite leads to premature termination of RNA synthesis, thereby halting viral replication.[14]

# Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.





Click to download full resolution via product page

Caption: Comparative mechanisms of action for Glycyrrhizin and Remdesivir.





Click to download full resolution via product page

Caption: A generalized workflow for in vitro antiviral efficacy testing.



# **Experimental Protocols**

The following provides a generalized protocol for determining the in vitro antiviral activity of a compound, based on common methodologies cited in the literature for glycyrrhizin and remdesivir.[2][15][16]

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus in a cell culture model.

### Materials:

- Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).
- Virus Stock: A titrated stock of the virus.
- Test Compound: Glycyrrhizin or remdesivir, dissolved in an appropriate solvent (e.g., DMSO).
- Culture Medium: Appropriate growth medium and maintenance medium for the cell line.
- Assay Plates: 96-well or other multi-well cell culture plates.
- · Reagents for Endpoint Analysis:
  - For Cytopathic Effect (CPE) Assay: A cell viability reagent (e.g., MTS).
  - For Viral Load Quantification: Reagents for RT-qPCR or plaque assay.

### Procedure:

- Cell Seeding: Seed the selected cell line into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.
- Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.
- Infection and Treatment:



- Pre-treatment: Treat the cells with the compound dilutions for a specified period before adding the virus.
- o Co-treatment: Add the compound dilutions and the virus to the cells simultaneously.
- Post-treatment: Add the compound dilutions to the cells after a specified period of virus adsorption.
- Virus Inoculation: Infect the cells with the virus at a specific multiplicity of infection (MOI).
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a duration appropriate for the virus to cause a measurable effect (e.g., 48-72 hours).
- Endpoint Measurement:
  - CPE Assay: Measure cell viability using a plate reader.
  - Viral Load Quantification:
    - RT-qPCR: Isolate viral RNA from the supernatant and quantify the number of viral copies.
    - Plaque Assay: Perform serial dilutions of the supernatant and infect a fresh monolayer of cells to count viral plaques.
- Data Analysis:
  - Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.
  - Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

# Conclusion

Both glycyrrhizin and remdesivir demonstrate significant antiviral potential in preclinical models, albeit through different mechanisms of action. Remdesivir exhibits potent, direct-acting antiviral activity against a broad range of RNA viruses by targeting the viral RdRp. Glycyrrhizin, while



also showing broad-spectrum activity, appears to have a more complex mechanism involving the inhibition of viral entry and replication, alongside immunomodulatory effects. The data presented in this guide are intended to provide a comparative overview to inform further research and development in the field of antiviral therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad anti-viral agent glycyrrhizin directly modulates the fluidity of plasma membrane and HIV-1 envelope PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigen.com.ua [epigen.com.ua]
- 5. The journey of remdesivir: from Ebola to COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Remdesivir against COVID-19 and Other Viral Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Glycyrrhizin? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Remdesivir? [synapse.patsnap.com]



- 14. drugtargetreview.com [drugtargetreview.com]
- 15. dovepress.com [dovepress.com]
- 16. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- To cite this document: BenchChem. [Glycyrrhizin vs. Remdesivir: A Preclinical Comparative Analysis for Antiviral Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#glycyrrhizin-glr-versus-remdesivir-in-preclinical-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com